molecular formula C18H20N2O2S2 B3017843 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868218-03-5

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B3017843
CAS No.: 868218-03-5
M. Wt: 360.49
InChI Key: QWFIGUHBCLYMGI-UHFFFAOYSA-N
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Description

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic, research-grade chemical compound featuring a 4,5-dihydroimidazole core, which is a saturated derivative of the imidazole heterocycle. The core structure is functionalized at the 1-position with a tosyl (p-toluenesulfonyl) group, which enhances the molecule's stability and can modulate its solubility properties. At the 2-position, a thioether bridge links the core to a 4-methylbenzyl group, introducing steric bulk and significant potential for hydrophobic interactions. This molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the imidazole and 4,5-dihydro-1H-imidazole scaffold are of significant interest in modern drug discovery due to their wide range of biological activities. In particular, such structures are frequently investigated as potential anticancer agents. Imidazole-based compounds have been shown to modulate various biological targets, including tubulin polymerization, tyrosine and serine-threonine kinases, and histone deacetylases. The inherent properties of the imidazole ring, such as its high polarity, ability to participate in hydrogen bonding, and capacity for coordination chemistry, allow it to interact with diverse biomolecular targets. The specific structural features of this compound, including the tosyl protective group and the lipophilic 4-methylbenzylthio side chain, are key for optimizing its binding affinity and pharmacokinetic properties in preclinical research. The synthesis of this compound typically follows established pathways for similar dihydroimidazole derivatives. A common strategy involves the cyclocondensation of an N-tosylethylenediamine derivative with a suitable carbonyl or thiocarbonyl precursor to form the dihydroimidazole ring. The thioether moiety at the 2-position is subsequently introduced through a nucleophilic substitution reaction, where 4-methylbenzyl mercaptan displaces a leaving group on a pre-formed imidazole intermediate. The tosyl group is often introduced early in the synthesis using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine, which protects the nitrogen and facilitates further functionalization. In terms of physicochemical properties, the compound is expected to exhibit moderate solubility in polar aprotic solvents such as DMSO or DMF, courtesy of the sulfonyl group, while the 4-methylbenzyl moiety enhances solubility in less polar organic solvents. As with related structures, it is anticipated to be stable under neutral conditions but may be susceptible to degradation under strong acidic or basic conditions. This product is strictly intended for research purposes in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-14-3-7-16(8-4-14)13-23-18-19-11-12-20(18)24(21,22)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIGUHBCLYMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzylthiol with a tosylated imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

(a) 2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic Acid Derivatives (5a–5g)
  • Key Features : These compounds feature a 2-methylbenzylthio group and carboxylic acid substituents at positions 4 and 3.
  • The carboxylic acid groups enhance hydrophilicity, contrasting with the hydrophobic tosyl group in the target compound .
(b) 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole
  • Key Features : A 2-chlorobenzylthio group replaces the 4-methylbenzylthio group.
  • Comparison: The chlorine atom introduces electron-withdrawing effects, increasing the thioether’s susceptibility to oxidation compared to the methyl group in the target compound.
(c) 2-(Trifluoromethylphenyl)-4,5-diphenyl-1H-imidazole
  • Key Features : A trifluoromethylphenyl group at position 2 and fully aromatic 4,5-diphenyl substituents.
  • Fully aromatic substituents enhance π-π stacking, unlike the partially saturated core of the target compound .

Variations in Core Saturation and Position 1 Substituents

(a) 1-Tosyl vs. 1-Unsubstituted Imidazoles
  • Example : 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole
    • Key Features : A 4-methoxyphenyl group at position 1 and fully aromatic core.
    • Comparison :
  • The methoxy group is electron-donating, opposing the electron-withdrawing tosyl group in the target compound.
  • Fully aromatic cores exhibit greater planarity, influencing crystallinity and intermolecular interactions .
(b) 4,5-Dihydroimidazole vs. Fully Aromatic Derivatives
  • Example: 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol Key Features: A fully aromatic core with pyridyl and hydroxyphenyl groups. Comparison:
  • The hydroxyphenyl group enables hydrogen bonding, absent in the target compound’s hydrophobic tosyl group.
  • Pyridyl substituents introduce nitrogen-based coordination sites, useful in metal-binding applications .

Functional Group Comparisons

Compound Name Position 1 Position 2 Core Saturation Key Functional Groups Notable Properties References
Target Compound Tosyl 4-Methylbenzylthio 4,5-Dihydro Thioether, Sulfonamide High stability, lipophilicity
2-(2-Methylbenzylthio) Derivatives 2-Methylbenzylthio Aromatic Carboxylic Acid Hydrophilic, reactive
2-((2-Chlorobenzyl)thio) Derivative 2-Chlorobenzylthio 4,5-Dihydro Thioether, Chlorine Electron-withdrawing, oxidizable
2-(Trifluoromethylphenyl) Derivative Trifluoromethylphenyl Aromatic CF₃ Metabolic stability
4-[4,5-Bis(pyridin-2-yl)-...]phenol Hydroxyphenyl Aromatic Pyridyl, Hydroxyl Hydrogen bonding, coordination

Research Findings and Implications

  • Reactivity: The tosyl group in the target compound may act as a leaving group in nucleophilic substitution reactions, a feature absent in non-sulfonylated analogs .
  • Biological Activity : The 4-methylbenzylthio group’s lipophilicity could enhance membrane permeability compared to hydrophilic derivatives like carboxylic acid-containing imidazoles .
  • Crystallinity : Hydrogen bonding in hydroxyphenyl or pyridyl derivatives (e.g., ) contrasts with the target compound’s reliance on van der Waals interactions from methyl and tosyl groups .

Biological Activity

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 4-methylbenzylthiol and tosylated imidazole derivatives. The reaction is generally performed in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) at elevated temperatures.

Chemical Structure

The compound has the following chemical structure:

PropertyDetails
IUPAC Name 2-[(4-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Molecular Formula C18H20N2O2S2
Molecular Weight 366.49 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives can possess significant antibacterial properties. For instance, Jain et al. evaluated various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, finding promising antimicrobial potential . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Anticancer Properties

Imidazole derivatives have been recognized for their anticancer activity. Research has identified compounds with IC50 values ranging from 80 nM to 1 µM against various cancer cell lines, indicating a strong potential for tubulin polymerization inhibition . This mechanism is crucial as it disrupts cancer cell division. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation due to its structural characteristics.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways. For instance:

  • Antimicrobial Action : The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
  • Anticancer Mechanism : It may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Case Study: Anticancer Activity

A recent study explored the effects of imidazole derivatives on tubulin polymerization and cell viability in various cancer cell lines. The findings indicated that compounds similar to this compound could significantly inhibit cell proliferation at low concentrations (IC50 values < 500 nM) .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Inhibition of bacterial growthJain et al.
Anticancer Inhibition of tubulin polymerizationRecent studies

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